molecular formula C12H4Cl6 B12396071 2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3

2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3

Cat. No.: B12396071
M. Wt: 363.9 g/mol
InChI Key: YZKLGRAIIIGOHB-CBYSEHNBSA-N
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Description

2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 is a deuterated form of 2,3,3’,4,5,5’-Hexachlorobiphenyl, a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in industrial applications due to their non-flammability, chemical stability, and insulating properties. due to their environmental persistence and potential health hazards, their production was banned in many countries.

Preparation Methods

The synthesis of 2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 involves the introduction of deuterium atoms into the biphenyl structure. This can be achieved through various synthetic routes, including:

    Halogenation: Chlorination of biphenyl to introduce chlorine atoms at specific positions.

    Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions.

Industrial production methods for such compounds typically involve large-scale halogenation and deuteration processes, ensuring high purity and yield.

Chemical Reactions Analysis

2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form chlorinated biphenyl oxides.

    Reduction: Reaction with reducing agents to remove chlorine atoms.

    Substitution: Halogen exchange reactions where chlorine atoms are replaced with other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 has several scientific research applications:

    Environmental Monitoring: Used as a standard in environmental studies to monitor PCB contamination.

    Toxicology Studies: Helps in understanding the toxic effects of PCBs on living organisms.

    Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify PCB levels in samples.

    Wearable Monitoring Devices: Utilized in devices to detect environmental chemical exposure.

Mechanism of Action

The mechanism of action of 2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 involves its interaction with cellular components. PCBs are known to disrupt endocrine functions by mimicking or blocking hormones. They bind to the aryl hydrocarbon receptor (AhR) and other nuclear receptors, leading to altered gene expression and subsequent biological effects. The pathways involved include oxidative stress, inflammation, and disruption of cellular signaling.

Comparison with Similar Compounds

2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 can be compared with other similar compounds, such as:

    2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another PCB with a different chlorine substitution pattern.

    2,2’,3,4,4’,5’-Hexachlorobiphenyl: Similar structure but different chlorine positions.

    2,2’,3,3’,5,5’-Hexachlorobiphenyl: Differently substituted PCB with unique properties.

The uniqueness of 2,3,3’,4,5,5’-Hexachlorobiphenyl-2’,4’,6’-d3 lies in its specific deuteration, which makes it valuable for certain analytical and research applications.

Properties

Molecular Formula

C12H4Cl6

Molecular Weight

363.9 g/mol

IUPAC Name

1,3-dichloro-2,4,6-trideuterio-5-(2,3,4,5-tetrachlorophenyl)benzene

InChI

InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H/i1D,2D,3D

InChI Key

YZKLGRAIIIGOHB-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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